2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of nitrogen and sulfur atoms in the ring system makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves the reaction of ketone thiosemicarbazones with oxidative cyclization agents. Common reagents used in this process include manganese dioxide (MnO₂), ferric chloride hexahydrate (FeCl₃·6H₂O), hydrogen peroxide (H₂O₂), and m-chloroperbenzoic acid . Microwave activation coupled with solvent-free reaction conditions has also been explored to enhance the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave irradiation and solvent-free techniques suggests potential scalability for industrial applications. These methods offer advantages such as reduced reaction times and increased yields, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-Methylbutyl)-1,2,4-triazaspiro[4
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Industry: Used in the synthesis of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with various molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and inhibit essential enzymes in microorganisms . The presence of nitrogen and sulfur atoms in the ring system allows for interactions with biological molecules, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane: Similar structure but lacks the sulfur atom.
1-Thia-4-azaspiro[4.5]decane: Contains a sulfur atom but differs in the nitrogen arrangement.
Spiropiperidinyl-1,2,4-triazolidine-3-thiones: Similar spiro structure with different substituents.
Uniqueness
2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to its specific arrangement of nitrogen and sulfur atoms within the spiro ring system. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H23N3S |
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Molecular Weight |
241.40 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C12H23N3S/c1-10(2)6-9-15-11(16)13-12(14-15)7-4-3-5-8-12/h10,14H,3-9H2,1-2H3,(H,13,16) |
InChI Key |
UORKGFMFMPCDOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=S)NC2(N1)CCCCC2 |
Origin of Product |
United States |
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